4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate
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Overview
Description
4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the hydrazonothioate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these pathways, leading to the desired therapeutic or functional outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazol-3-yl)methanol
- 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid
- (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
Uniqueness
Compared to similar compounds, 4-Methyl-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate is unique due to its specific functional groups and the resulting chemical properties. These unique features make it particularly suitable for certain applications, such as its potential use in medicinal chemistry for developing new therapeutic agents.
Properties
Molecular Formula |
C12H13N5OS |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl) (1E)-N-anilino-2-oxopropanimidothioate |
InChI |
InChI=1S/C12H13N5OS/c1-9(18)11(19-12-16-13-8-17(12)2)15-14-10-6-4-3-5-7-10/h3-8,14H,1-2H3/b15-11+ |
InChI Key |
QWZLBWBLHSWXSP-RVDMUPIBSA-N |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/SC2=NN=CN2C |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)SC2=NN=CN2C |
Origin of Product |
United States |
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